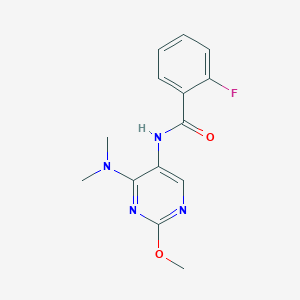

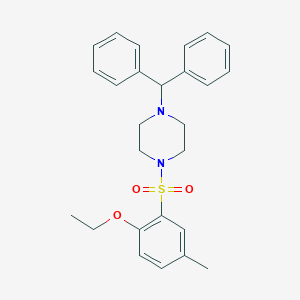

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . It’s a white solid and is a useful nucleophilic catalyst for a variety of reactions .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular structure of DMAP was confirmed by single crystal X-ray diffraction (SXRD) techniques . The HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface were drawn .Chemical Reactions Analysis

DMAP is a very effective acyl transfer agent. The use of 4-aminopyridines (such as DMAP) has been shown to speed up the esterification of hindered alcohols via acid anhydrides by up to 10,000 fold .Physical And Chemical Properties Analysis

DMAP has a molar mass of 122.17 g/mol. It appears as a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. Its acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Properties

- Inhibitory Effects on Nitric Oxide Production : A study described the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, which share structural similarities with the compound , demonstrating inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. This suggests potential anti-inflammatory or immunomodulatory applications (Jansa et al., 2014).

Analytical Chemistry Applications

- Fluorogenic Reagents for Reducing Carbohydrates : Aromatic amidines, related to the amide functionality in the compound of interest, have been used as fluorogenic reagents for the detection of reducing carbohydrates, highlighting a potential role in analytical chemistry for similar compounds (Kai et al., 1985).

Organic Chemistry and Material Science

- Synthesis of Fluoroionophores : Research involving the development of fluoroionophores from diamine-salicylaldehyde derivatives suggests applications in the synthesis of chemical sensors and probes for metal ions. This research area could benefit from the chemical functionalities present in N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-fluorobenzamide and its derivatives (Hong et al., 2012).

Pharmacology and Drug Design

- c-MET Inhibitors for Cancer Therapy : Studies on 3-methoxy-N-phenylbenzamide derivatives, which share a similar pharmacophoric group with the compound , have identified potent inhibitors of the c-MET receptor tyrosine kinase, an important target in cancer therapy. This suggests potential applications in the design and development of new anticancer agents (Jiang et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The controlled growth of DAST, a derivative of DMAP, remains a challenge. A novel method to control the growth of DAST on the surfaces of indium tin oxides coated with the patterned photoresists by electric field has been described . This strategy can be further expanded to control the growth of DAST derivatives or other organic NLO materials with similar chemical structures .

Eigenschaften

IUPAC Name |

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNYGCCDPROBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2861962.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2861969.png)

![2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2861975.png)

![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2861977.png)

![Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2861982.png)